4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Overview
Description
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 3-iodo-1H-pyrazole, which can be synthesized via cyclization reactions.
Formation of the pyrimidine ring: The pyrazole derivative can then be reacted with appropriate reagents to form the pyrimidine ring, incorporating the methylthio group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the iodine substituent or other functional groups.
Substitution: The iodine atom is a good leaving group, making the compound suitable for various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The presence of iodine and sulfur could influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
- 4-(3-Chloro-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Uniqueness
The iodine substituent in 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine might confer unique reactivity and biological activity compared to its bromo or chloro analogs. The methylthio group also adds to its distinct chemical properties.
Properties
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRURAHDFBJPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676978 | |
Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-74-4 | |
Record name | 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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